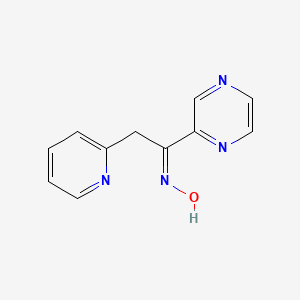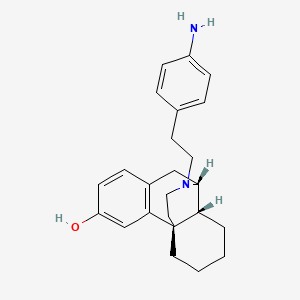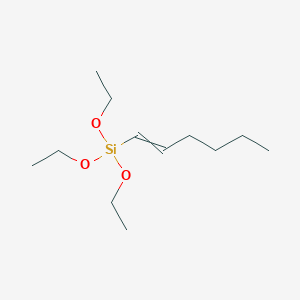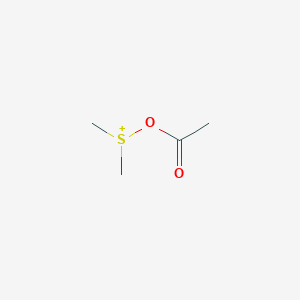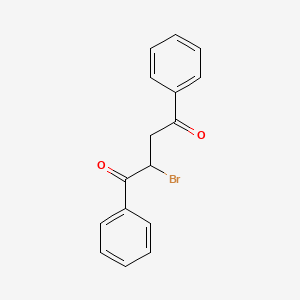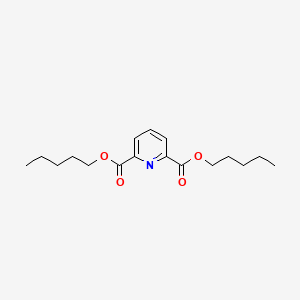
Dipentyl pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine-2,6-dicarboxylic acid It is characterized by the presence of two pentyl ester groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions. The general reaction scheme is as follows:
Pyridine-2,6-dicarboxylic acid+2PentanolH2SO4Dipentyl pyridine-2,6-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Dipentyl pyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dipentyl pyridine-2,6-dicarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dipentyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may act as a ligand that binds to metal ions or enzymes, thereby modulating their activity. The pyridine ring can coordinate with metal ions, while the ester groups can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of pentyl ester groups.
Diethyl pyridine-2,6-dicarboxylate: Similar structure but with ethyl ester groups instead of pentyl ester groups.
Dipropyl pyridine-2,6-dicarboxylate: Similar structure but with propyl ester groups instead of pentyl ester groups.
Uniqueness
Dipentyl pyridine-2,6-dicarboxylate is unique due to the longer alkyl chains of the pentyl ester groups, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the formation of hydrophobic interactions or in the design of amphiphilic molecules.
Propriétés
Numéro CAS |
63597-04-6 |
|---|---|
Formule moléculaire |
C17H25NO4 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
dipentyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H25NO4/c1-3-5-7-12-21-16(19)14-10-9-11-15(18-14)17(20)22-13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3 |
Clé InChI |
PONGQFFDPLOECH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C1=NC(=CC=C1)C(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


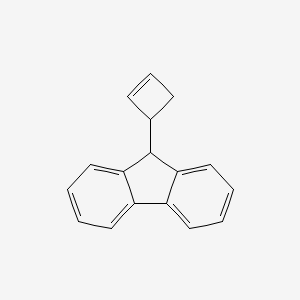
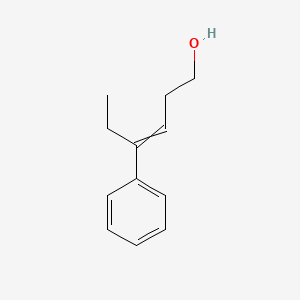
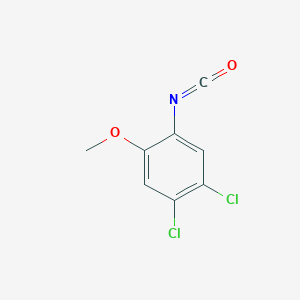

![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
